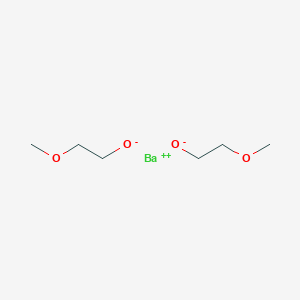
barium(2+);2-methoxyethanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium(2+);2-methoxyethanolate can be synthesized through the reaction of barium hydroxide with 2-methoxyethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{Ba(OH)}_2 + 2 \text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{Ba(OCH}_2\text{CH}_2\text{OCH}_3)_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Barium(2+);2-methoxyethanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of barium oxide and other by-products.
Reduction: Reduction reactions may involve the conversion of this compound to other barium-containing compounds.
Substitution: The 2-methoxyethanolate ligands can be substituted with other ligands, resulting in the formation of different barium complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., oxygen, hydrogen peroxide), reducing agents (e.g., hydrogen, sodium borohydride), and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield barium oxide, while substitution reactions can produce a variety of barium complexes with different ligands.
Applications De Recherche Scientifique
Barium(2+);2-methoxyethanolate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other barium-containing compounds and as a reagent in various chemical reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biological systems.
Medicine: Research is conducted to explore its potential use in medical imaging and as a contrast agent.
Industry: this compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of barium(2+);2-methoxyethanolate involves its interaction with molecular targets and pathways. The barium ion (Ba2+) can interact with various biological molecules, potentially affecting cellular processes. The 2-methoxyethanolate ligands may also play a role in modulating the compound’s activity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to barium(2+);2-methoxyethanolate include:
- Barium hydroxide (Ba(OH)2)
- Barium oxide (BaO)
- Barium sulfate (BaSO4)
- Barium carbonate (BaCO3)
Uniqueness
This compound is unique due to its specific combination of barium and 2-methoxyethanolate ligands. This combination imparts distinct chemical properties and potential applications that differ from other barium compounds. For example, its solubility and reactivity may vary compared to barium sulfate or barium carbonate, making it suitable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C6H14BaO4 |
|---|---|
Poids moléculaire |
287.50 g/mol |
Nom IUPAC |
barium(2+);2-methoxyethanolate |
InChI |
InChI=1S/2C3H7O2.Ba/c2*1-5-3-2-4;/h2*2-3H2,1H3;/q2*-1;+2 |
Clé InChI |
XANLSKHNWPJDSZ-UHFFFAOYSA-N |
SMILES canonique |
COCC[O-].COCC[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


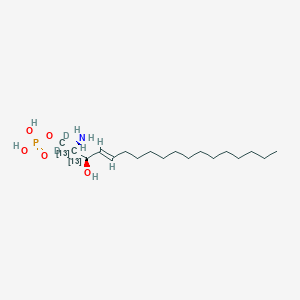
![{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine](/img/structure/B13722789.png)
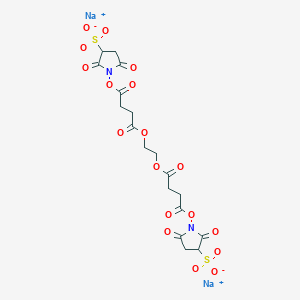
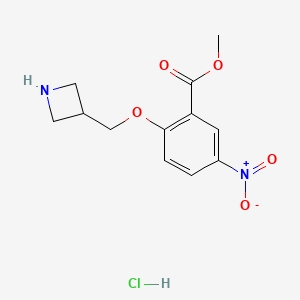
![Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-methoxy-3-methyl-](/img/structure/B13722805.png)
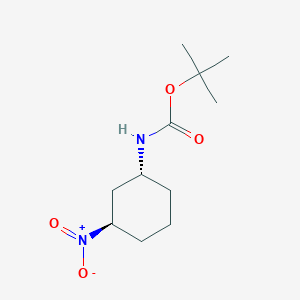
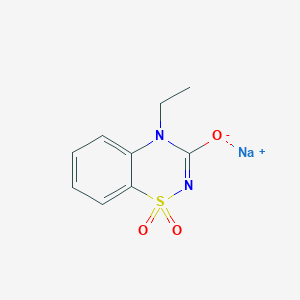
![Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13722827.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-pyrrolidin-3-ylacetamide;hydrochloride](/img/structure/B13722835.png)
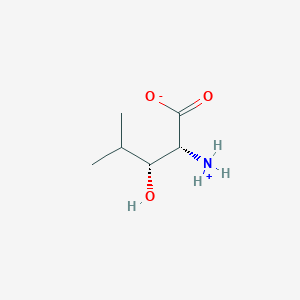
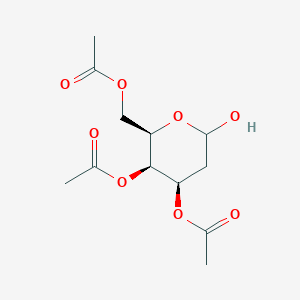
![Methyl 3-(2-hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13722839.png)
![(NZ)-N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B13722847.png)
![(3,3-Difluoropyrrolidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13722853.png)
